NMS-P528

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

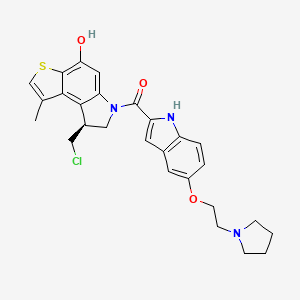

C27H28ClN3O3S |

|---|---|

Molecular Weight |

510.0 g/mol |

IUPAC Name |

[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone |

InChI |

InChI=1S/C27H28ClN3O3S/c1-16-15-35-26-23(32)12-22-25(24(16)26)18(13-28)14-31(22)27(33)21-11-17-10-19(4-5-20(17)29-21)34-9-8-30-6-2-3-7-30/h4-5,10-12,15,18,29,32H,2-3,6-9,13-14H2,1H3/t18-/m1/s1 |

InChI Key |

DLGMWIQPGAEPPC-GOSISDBHSA-N |

Isomeric SMILES |

CC1=CSC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O |

Canonical SMILES |

CC1=CSC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN6CCCC6)CCl)O |

Origin of Product |

United States |

Foundational & Exploratory

NMS-P528: A Deep Dive into the Mechanism of a Potent Thienoindole-Based ADC Payload

For Immediate Release

Nerviano, Italy – NMS-P528, a novel and highly potent thienoindole-based cytotoxic agent, is demonstrating significant promise as a payload for Antibody-Drug Conjugates (ADCs) in preclinical studies. Developed by Nerviano Medical Sciences, this duocarmycin-like molecule functions as a DNA minor groove alkylating agent, inducing potent, targeted cell death in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: DNA Alkylation in the Minor Groove

This compound is a synthetic duocarmycin analogue belonging to the thienoindole class of molecules.[1][2] Its primary mechanism of action is the alkylation of DNA within the minor groove.[1][2][3] This covalent binding to DNA disrupts its structure and function, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).[4]

The fused thiophene ring in its structure enhances the stability and potency of the alkylating subunit.[1][2] This targeted DNA damage is particularly effective in rapidly dividing cancer cells, making this compound a highly potent cytotoxic agent.[5]

Potent Anti-proliferative Activity Across Diverse Cancer Cell Lines

This compound has demonstrated sub-nanomolar inhibitory concentrations (IC50) in proliferation assays across a broad spectrum of tumor cell lines, underscoring its potent cytotoxic nature.[1][2][4]

| Cell Line | Tumor Type | IC50 (nmol/L) at 72 hours |

| Average of 30 diverse tumor cell lines | Various | 0.202 |

| For comparison: | ||

| MMAE | - | 0.393 |

| DXd | - | 148 |

| Doxorubicin | - | 200 |

| Table 1: Comparative cytotoxic activity of this compound and other ADC payloads or chemotherapeutic agents. Data sourced from a study evaluating this compound's activity in a panel of 30 different tumor cell lines.[4] |

This compound as an ADC Payload: The NMS-P945 Drug-Linker

For use in ADCs, this compound is incorporated into a drug-linker construct named NMS-P945.[1][3][6] This construct includes a cathepsin-cleavable peptide linker and a self-immolating spacer, designed to release the active this compound payload within the target cancer cell.[3] This targeted delivery mechanism minimizes systemic toxicity while maximizing the anti-tumor effect.[6]

ADCs utilizing the NMS-P945 drug-linker have shown excellent in vitro target-directed cytotoxicity and have achieved complete tumor regression in in vivo models of human breast cancer with no adverse effects on body weight.[1][2]

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

The anti-proliferative activity of this compound is determined using a standard in vitro cell viability assay. A panel of human cancer cell lines is seeded in 96-well plates and treated with serial dilutions of this compound for a specified period (e.g., 72 or 144 hours).[4] Cell viability is then assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

ADC Internalization and Mechanism of Action in Cells

To confirm the mechanism of action of this compound when delivered via an ADC (e.g., Trastuzumab-NMS-P945), several cellular assays are employed:

-

Internalization Kinetics: The rate and extent of ADC internalization into target cells are measured using techniques like flow cytometry or fluorescence microscopy.

-

DNA Damage Induction: The level of DNA damage is quantified by measuring the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, via immunofluorescence or Western blotting.

-

Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the mechanism of action of an ADC carrying the this compound payload and the subsequent intracellular events.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. You are being redirected... [nervianoms.com]

NMS-P528: A Technical Guide to a Novel Duocarmycin Analogue Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P528 is a novel, highly potent thienoduocarmycin analogue developed by Nerviano Medical Sciences.[1] As a member of the duocarmycin family of natural products, it functions as a DNA minor groove binding and alkylating agent, exhibiting impressive cytotoxic activity against a broad range of tumor cell lines.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a payload in the development of next-generation Antibody-Drug Conjugates (ADCs).

Duocarmycins are known for their ability to exert cytotoxic effects at any phase of the cell cycle, making them effective against both dividing and non-dividing cancer cells.[3] They have also shown efficacy in chemoresistant and hypoxic tumors.[2] this compound has been specifically designed to improve upon the physicochemical properties of earlier duocarmycin analogues, which were often hampered by poor solubility and a tendency to cause aggregation when conjugated to antibodies.[4][5] This has led to the development of ADCs with favorable drug-to-antibody ratios (DAR) and improved safety profiles.[1][4]

Physicochemical Properties and In Vitro Potency

This compound demonstrates sub-nanomolar IC50 values in proliferation assays across a large panel of tumor cell lines, highlighting its potent cytotoxic activity.[1] The payload's design includes a solubilizing moiety that enhances its physicochemical properties, making it highly compatible for use in ADCs.[5]

| Parameter | Value | Cell Lines | Reference |

| Average Antiproliferative IC50 (72h) | 0.202 nmol/L | Panel of 30 diverse tumor cell lines | [1] |

Mechanism of Action

The mechanism of action for duocarmycin-based ADCs, including those utilizing this compound, involves a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[6]

Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active this compound payload.[6] The payload then translocates to the nucleus, binds to the minor groove of DNA with a preference for AT-rich sequences, and causes irreversible alkylation of adenine at the N3 position.[2] This disruption of DNA structure leads to strand cleavage and ultimately triggers apoptosis.[3]

NMS-P945: The Drug-Linker Construct

This compound is incorporated into a drug-linker construct referred to as NMS-P945.[1][7][8] This construct includes a peptidase-cleavable linker designed to be stable in circulation but readily cleaved within the lysosomal compartment of target cells.[4] NMS-P945 has demonstrated its suitability for conjugation to antibodies, yielding monomeric ADCs with favorable drug-to-antibody ratios (DAR) typically greater than 3.5, without significant antibody aggregation.[4][5]

Preclinical Evaluation and Efficacy

ADCs constructed with NMS-P945 have undergone significant preclinical evaluation, demonstrating strong anti-tumor efficacy and a favorable safety profile.

Trastuzumab-NMS-P945

A well-characterized example is the conjugation of NMS-P945 to trastuzumab, a monoclonal antibody targeting HER2.[1] This ADC showed potent, target-driven cytotoxic activity in HER2-positive cancer cell lines and demonstrated superior efficacy compared to trastuzumab deruxtecan in certain models.[1] In vivo studies in HER2-driven cancer models revealed that trastuzumab-NMS-P945 could induce complete tumor regression at well-tolerated doses.[1][5]

EV20/NMS-P945

Another notable ADC, EV20/NMS-P945, targets the HER-3 receptor.[4] This conjugate displayed target-dependent cytotoxicity in vitro across various tumor cell lines and therapeutic activity in mouse xenograft models of pancreatic, prostatic, head and neck, gastric, and ovarian cancers, as well as melanoma.[4] Pharmacokinetic and toxicological studies in cynomolgus monkeys indicated a favorable terminal half-life and good tolerability.[4]

| ADC Construct | Target | Key Preclinical Findings | Reference |

| Trastuzumab-NMS-P945 | HER2 | Strong antitumor efficacy, favorable safety profile, overcomes resistance to other ADCs. | [1] |

| EV20/NMS-P945 | HER-3 | Target-dependent cytotoxicity, therapeutic activity in multiple xenograft models, favorable pharmacokinetics and tolerability in monkeys. | [4] |

Overcoming Multidrug Resistance

A significant advantage of this compound is its ability to circumvent multidrug resistance (MDR) mechanisms. In the A2780/ADR chemoresistant cell line, which expresses high levels of MDR system components, this compound demonstrated an antiproliferative activity similar to that in the parental A2780 cell line.[1] The calculated resistance index (RI) for this compound was significantly lower than that of other ADC payloads like MMAE and DXd, indicating its potential efficacy in tumors that have developed resistance to other chemotherapeutics.[1]

| Payload | Resistance Index (RI) at 72h | Resistance Index (RI) at 144h | Reference |

| This compound | 1.2 | 1.8 | [1] |

| MMAE | 241 | 258 | [1] |

| DXd | 12 | 20 | [1] |

Experimental Protocols

Cell Proliferation Assay

The cytotoxic activity of this compound and related ADCs is typically assessed using a cell proliferation assay.

-

Cell Culture : Tumor cell lines are cultured under standard conditions and maintained for a limited number of passages before use.[1]

-

Seeding : Cells are seeded into 96-well plates at an appropriate density.

-

Treatment : The following day, cells are treated with serial dilutions of the test compound (this compound, ADC, or control).

-

Incubation : Plates are incubated for a specified period, typically 72 to 144 hours.[1]

-

Viability Assessment : Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis : The luminescence signal is read, and the data is used to generate dose-response curves and calculate IC50 values.

ADC Generation and Characterization

The generation of an ADC with NMS-P945 involves the conjugation of the drug-linker to a monoclonal antibody.

-

Antibody Reduction : The interchain disulfide bridges of the antibody are partially reduced.[4]

-

Conjugation : The antibody is then derivatized with the NMS-P945 drug-linker.[4]

-

Characterization : The resulting ADC is characterized using several techniques:

-

Size Exclusion Chromatography (SEC) : To assess for the presence of aggregated material.[4]

-

Hydrophobic Interaction Chromatography (HIC) : To evaluate the distribution of different drug-loaded isoforms.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Analysis of the reduced ADC allows for the determination of the drug-to-antibody ratio (DAR).[1][4]

-

In Vivo Efficacy Studies

The antitumor activity of this compound-based ADCs is evaluated in vivo using tumor xenograft models.

-

Tumor Implantation : Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Treatment Initiation : Once tumors reach a specified volume, animals are randomized into treatment and control groups.

-

ADC Administration : The ADC is administered intravenously at various dose levels.

-

Monitoring : Tumor volume and body weight are monitored regularly.

-

Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is evaluated.

Conclusion

This compound represents a significant advancement in the field of ADC payloads. Its high potency, improved physicochemical properties, and ability to overcome multidrug resistance make it an attractive candidate for the development of novel cancer therapeutics.[1][5] The successful preclinical development of ADCs such as trastuzumab-NMS-P945 and EV20/NMS-P945 underscores the potential of this thienoduocarmycin analogue to provide new treatment options for patients with a variety of malignancies.[1][4] Further clinical development of this compound-based ADCs is warranted to fully elucidate their therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. njbio.com [njbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

NMS-P528: A Technical Guide on the Thienoduocarmycin-Based ADC Payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NMS-P528, a highly potent, third-generation duocarmycin analogue belonging to the thienoindole class of DNA minor groove alkylating agents. Developed by Nerviano Medical Sciences, this compound serves as a cytotoxic payload for antibody-drug conjugates (ADCs), demonstrating significant promise in preclinical studies for targeted cancer therapy.[1][2][3] Its enhanced physicochemical properties and potent antitumor activity, even in chemoresistant models, mark it as a significant advancement in the field of ADC technology.[1][3]

Chemical Structure and Properties

This compound is a synthetic derivative of duocarmycin, designed for improved stability and solubility, crucial for its application in ADCs.[2][3][4] The molecule's design incorporates a pyrrolidine moiety to enhance its physicochemical profile and an indolic minor groove binder coupled to a thienoindole scaffold.[3][4] This structure is optimized to balance reactivity and stability.[4] The hydrochloric salt of the compound is typically used in experimental settings.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C27H28ClN3O3S | [5] |

| Molecular Weight | 510.05 g/mol | [5][6] |

| CAS Number | 1466546-45-1 | [5][6][7] |

| Appearance | Solid at room temperature | [7] |

| Class | Duocarmycin analogue, Thienoindole | [2][6][8] |

Mechanism of Action

As a duocarmycin-like molecule, this compound exerts its cytotoxic effects through DNA alkylation.[2] Upon internalization into the target cell, this compound undergoes a spirocyclization reaction to form a reactive cyclopropyl derivative.[1] This electrophilic intermediate then binds to the minor groove of DNA, leading to the alkylation of DNA.[1][2] This covalent modification of DNA triggers a cascade of cellular events, including the induction of DNA damage, a block in DNA synthesis, cell cycle arrest, and ultimately, apoptosis.[1][9]

The following diagram illustrates the proposed signaling pathway initiated by this compound.

Caption: Intracellular pathway of this compound following ADC-mediated delivery.

In Vitro Activity and Properties

This compound demonstrates potent cytotoxic activity across a broad range of tumor cell lines with sub-nanomolar IC50 values.[1][3] Its efficacy is significantly higher than other ADC payloads like DXd and doxorubicin.[1] A key advantage of this compound is its ability to overcome multidrug resistance (MDR), showing similar antiproliferative activity in both chemoresistant and parental cell lines.[1]

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Tumor Type | IC50 (nmol/L) at 72h | Source |

| Average of 30 cell lines | Various | 0.202 | [1] |

| A2780 | Ovarian | - | [1] |

| A2780/ADR (MDR+) | Ovarian | Similar to A2780 | [1] |

Table 3: Plasma Stability of this compound

| Species | Half-life (hours) | Source |

| Mice | 0.46 | [1] |

| Rats | 0.22 | [1] |

| Cynomolgus monkeys | 0.34 | [1] |

| Humans | 0.22 | [1] |

Use in Antibody-Drug Conjugates

This compound is the cytotoxic payload in the drug-linker NMS-P945, which also contains a peptidase-cleavable linker.[1][2] NMS-P945 has been successfully conjugated to various antibodies, including trastuzumab (targeting HER2) and EV20 (targeting HER3), yielding ADCs with favorable drug-to-antibody ratios (DAR) and minimal aggregation.[1][2] These ADCs have demonstrated potent and target-driven antitumor efficacy in preclinical models.[1][2]

The following diagram illustrates the general workflow for the generation and characterization of an NMS-P945-based ADC.

Caption: Workflow for the synthesis and analysis of NMS-P945-based ADCs.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of this compound and its corresponding ADCs. Below are summaries of key experimental methodologies.

Cell Proliferation Assay

-

Cell Seeding: Tumor cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound, the corresponding ADC, or control compounds.

-

Incubation: Plates are incubated for a specified period (e.g., 72 or 144 hours).[1]

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Flow Cytometry for DNA Damage and Cell Cycle Analysis

-

Cell Treatment: Cells are treated with the test compounds for a defined period (e.g., 72 hours).[1]

-

BrdU Labeling (for cell cycle): Cells are pulsed with BrdUrd to label cells in the S-phase.[1]

-

Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized.

-

Staining:

-

Data Acquisition and Analysis: Samples are analyzed on a flow cytometer to quantify p-H2A.X fluorescence and to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptosis).[1]

ADC Generation

-

Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer.

-

Partial Reduction: Interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP.

-

Drug-Linker Conjugation: The NMS-P945 drug-linker is added to the reduced antibody and allowed to react.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other impurities, typically by size exclusion chromatography.[2]

ADC Characterization

-

Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product.[2]

-

Hydrophobic Interaction Chromatography (HIC): Employed to determine the distribution of different drug-to-antibody ratio (DAR) species.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized to determine the average DAR of the ADC preparation.[2]

Conclusion

This compound is a highly potent and promising cytotoxic payload for the development of next-generation antibody-drug conjugates. Its favorable physicochemical properties, potent antitumor activity across a range of cancer cell lines, and its ability to overcome multidrug resistance make it an attractive candidate for targeted cancer therapies.[1][2][3] Preclinical studies with NMS-P945-based ADCs have demonstrated significant efficacy and a favorable safety profile, supporting their further clinical development.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]

- 8. njbio.com [njbio.com]

- 9. researchgate.net [researchgate.net]

NMS-P528: A Technical Guide to a Potent DNA Minor Groove Alkylating Agent for Antibody-Drug Conjugates

Introduction

NMS-P528 is a novel and highly potent synthetic duocarmycin analogue belonging to the thienoindole class of DNA minor groove alkylating agents.[1][2] Developed by Nerviano Medical Sciences, it is designed for use as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][3] this compound's unique chemical structure, which includes a fused thiophene ring and a pyrrolidine-solubilizing moiety, provides an optimal balance of stability, high potency, and favorable physicochemical properties for ADC development.[4][5] This document provides a comprehensive technical overview of this compound, its corresponding drug-linker NMS-P945, and its application in preclinical ADC models.

Core Compound and Drug-Linker Construct

This compound is the active cytotoxic agent. For conjugation to a monoclonal antibody (mAb), it is incorporated into the drug-linker construct NMS-P945. This construct includes:

-

This compound: The DNA alkylating payload.

-

Cleavable Linker: A peptidic linker that is sensitive to cleavage by lysosomal proteases, such as cathepsin.[2]

-

Self-Immolating Spacer: Ensures the efficient release of the unmodified this compound payload within the target cell.[2]

-

Maleimide Group: Enables covalent attachment to the antibody via reaction with reduced interchain disulfide bonds.[1]

Mechanism of Action

The cytotoxic activity of this compound is initiated upon its release within the target cancer cell. The proposed mechanism follows a sequential process:

-

ADC Internalization: An ADC carrying the NMS-P945 drug-linker binds to its target antigen on the surface of a cancer cell and is internalized, typically via the endosomal-lysosomal pathway.[6]

-

Payload Release: Inside the lysosome, the cleavable linker is degraded by proteases, releasing the this compound payload.[2]

-

DNA Minor Groove Binding and Alkylation: this compound diffuses into the nucleus and binds to the minor groove of DNA.[4] Its chemical structure allows for the alkylation of DNA, leading to the formation of covalent adducts.

-

Induction of DNA Damage and Cell Cycle Arrest: The DNA adducts trigger the DNA damage response (DDR) pathway, leading to the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[5] This results in cell cycle arrest, primarily in the G2/M phase, and the inhibition of DNA synthesis.[5]

-

Apoptosis and Bystander Effect: The sustained DNA damage and cell cycle arrest ultimately lead to the induction of apoptosis.[5] Furthermore, the released this compound is cell-permeable, allowing it to diffuse into neighboring antigen-negative tumor cells and induce cell death, a phenomenon known as the bystander effect.[1][2]

Signaling Pathway Diagram

Caption: this compound DNA Damage Response Pathway.

Quantitative Data

In Vitro Cytotoxicity

This compound, when conjugated to antibodies, demonstrates potent and target-specific cytotoxic activity across a range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of Trastuzumab-NMS-P945 in Breast and Gastric Cancer Cell Lines [1]

| Cell Line | Tumor Type | HER2 Expression | IC50 (nmol/L) |

| HCC1954 | Breast Carcinoma | High | 0.055 |

| HCC1569 | Breast Carcinoma | High | 0.065 |

| NCI-N87 | Gastric Carcinoma | High | 0.069 |

| Hs-578-T | Breast Carcinoma | Negative | >4.0 |

| SW620 | Colon Adenocarcinoma | Negative | >4.0 |

Table 2: In Vitro Cytotoxicity of EV20/NMS-P945 in Various Cancer Cell Lines [2]

| Cell Line | Tumor Type | IC50 (nM) |

| MDA-MB-435 | Melanoma | ~0.1 |

| SNU638 | Gastric | ~0.1 |

| DU145 | Prostate | ~0.5 |

| OVCAR 8 | Ovarian | ~0.5 |

| Fadu | Head and Neck | ~1.0 |

In Vivo Efficacy

ADCs utilizing NMS-P945 have shown significant anti-tumor activity in preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of NMS-P945-based ADCs

| ADC | Xenograft Model | Dosing Schedule | Outcome | Reference |

| Trastuzumab-NMS-P945 | HCC1954 (Breast Cancer) | 15 mg/kg, single dose | Complete tumor regression | [5] |

| EV20/NMS-P945 | MDA-MB-435 (Melanoma) | 10 mg/kg, QWx4 | Potent tumor growth inhibition | [2] |

| EV20/NMS-P945 | SNU638 (Gastric Cancer) | 10 mg/kg, QWx4 | Potent tumor growth inhibition | [2] |

| EV20/NMS-P945 | Fadu (Head & Neck) | 10 mg/kg, QWx2 | Significant, dose-dependent tumor growth inhibition | [2] |

| EV20/NMS-P945 | OVCAR-8 (Ovarian) | 10 mg/kg, QWx2 | Significant, dose-dependent tumor growth inhibition | [2] |

Pharmacokinetics

Pharmacokinetic studies in mice and cynomolgus monkeys have demonstrated a favorable profile for NMS-P945-based ADCs, with stability in circulation and a half-life comparable to the unconjugated antibody.

Table 4: Pharmacokinetic Parameters of Trastuzumab-NMS-P945 in Cynomolgus Monkeys [1][5]

| Parameter | Value |

| Dose | 5 mg/kg (single IV) |

| Terminal Half-life (t1/2) | Comparable to naked antibody |

| Stability | High in vivo stability in plasma |

| Free Toxin | Detected at very low levels, transiently |

Experimental Protocols

ADC Generation (Trastuzumab-NMS-P945)

A reproducible conjugation method is employed to generate ADCs with a drug-to-antibody ratio (DAR) of over 3.5.[1]

Protocol:

-

Antibody Reconstitution: Reconstitute lyophilized trastuzumab in water to a final concentration of 15 mg/mL.

-

Partial Reduction: Partially reduce the interchain disulfide bonds of the mAb using 1.9 molar equivalents of TCEP (tris(2-carboxyethyl)phosphine).

-

Conjugation: Add the NMS-P945 drug-linker in a 20% excess relative to the free sulfhydryl groups generated after reduction.

-

Quenching: Add a 1 mmol/L solution of cysteine to quench any unreacted maleimide groups on the linker.

-

Purification: Perform buffer exchange into PBS using desalting chromatography (e.g., Hiprep 26/10 column).

-

Characterization:

-

DAR and Aggregation: Determine the DAR and assess for aggregation using Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).

-

Purity: Assess purity by reducing and non-reducing SDS-PAGE.

-

Caption: ADC Generation and Characterization Workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with increasing concentrations of the ADC (e.g., EV20/NMS-P945) for 120 hours in a complete medium.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-plate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Flow Cytometry Analysis of ADC Internalization

This method quantifies the internalization of the ADC by measuring the loss of the target antigen from the cell surface.[2]

Protocol:

-

Cell Plating: Plate cells (e.g., A375M) in 12-well plates and grow for 24 hours.

-

ADC Incubation: Incubate cells at 37°C with the ADC (e.g., EV20/NMS-P945) at various concentrations or for different time points.

-

Cell Detachment and Staining: Detach the cells and stain them with a primary antibody targeting the antigen (e.g., EV20) on ice.

-

Secondary Antibody Staining: After washing, label the cells with a fluorescently conjugated secondary antibody (e.g., PE-conjugated goat anti-Human Fc) on ice.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of antigen remaining on the cell surface. A decrease in MFI indicates internalization.

Caption: In Vitro Assay Workflow.

Conclusion

This compound is a highly promising cytotoxic payload for the development of next-generation ADCs. Its potent DNA alkylating mechanism, favorable physicochemical properties, and the demonstrated efficacy and safety of NMS-P945-based ADCs in preclinical models make it an attractive candidate for targeting a variety of solid tumors. The ability to induce a bystander effect further enhances its therapeutic potential, particularly in heterogeneous tumors. The detailed methodologies and comprehensive data presented in this guide underscore the robust preclinical validation of this compound and support its continued development for clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Navigating the future of gastric cancer treatment: a review on the impact of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of NMS-P528: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P528 is a potent, synthetic duocarmycin-like DNA alkylating agent designed for use as a payload in antibody-drug conjugates (ADCs). Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and apoptotic cell death. A critical feature of ADCs utilizing this compound is their ability to induce a "bystander effect," a phenomenon where the cytotoxic payload, upon release from the targeted cancer cell, can diffuse to and eradicate adjacent, antigen-negative tumor cells. This technical guide provides an in-depth exploration of the bystander effect of this compound, including its underlying mechanisms, experimental protocols for its evaluation, and a summary of its impact on therapeutic efficacy.

Core Mechanism of the this compound Bystander Effect

The bystander effect of this compound is a multi-step process that enhances the anti-tumor activity of the corresponding ADC, particularly in the context of heterogeneous tumors with varied antigen expression.

-

ADC Internalization and Payload Release: An ADC carrying the this compound payload binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis. Within the lysosomal compartment, the linker connecting the antibody to this compound is cleaved, releasing the active payload into the cytoplasm.

-

Payload Diffusion: The released this compound, being a relatively small and membrane-permeable molecule, can then diffuse out of the target cell and into the surrounding tumor microenvironment.

-

Killing of Neighboring Cells: This extracellular this compound can then be taken up by adjacent tumor cells, regardless of their antigen expression status. Once inside these "bystander" cells, this compound exerts its cytotoxic effect through DNA alkylation, leading to their death.

This mechanism is crucial for overcoming the challenge of tumor heterogeneity, where not all cancer cells may express the target antigen, thereby broadening the therapeutic window of the ADC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway initiated by this compound and a typical experimental workflow to assess its bystander effect.

Quantitative Analysis of the Bystander Effect

The bystander effect of this compound-containing ADCs can be quantified using in vitro co-culture or conditioned medium assays. The following table provides a representative example of data that could be generated from a co-culture experiment.

| Cell Co-culture (Ag+:Ag-) | ADC Concentration (nM) | Viability of Ag- Cells (%) |

| 1:1 | 1 | 75 |

| 1:1 | 10 | 40 |

| 1:1 | 100 | 15 |

| 1:3 | 10 | 65 |

| 3:1 | 10 | 25 |

Note: The data presented in this table is a representative example to illustrate the dose-dependent and ratio-dependent nature of the bystander effect and is not derived from a specific publication.

Experimental Protocols

Detailed methodologies for the two primary in vitro assays to evaluate the bystander effect of an this compound-containing ADC are provided below.

Co-culture Bystander Effect Assay

Objective: To directly measure the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC-NMS-P528.

Materials:

-

Antigen-positive (Ag+) target cell line

-

Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)

-

ADC-NMS-P528

-

Isotype control ADC

-

Free this compound payload

-

Complete cell culture medium

-

96-well microplates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding:

-

Harvest and count both Ag+ and Ag- cell lines.

-

Seed a mixture of Ag+ and Ag- cells at a desired ratio (e.g., 1:1, 1:3, 3:1) into a 96-well plate. The total cell density should be optimized to avoid confluence during the assay period.

-

Include monocultures of Ag- cells as a control to assess direct toxicity of the ADC.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC-NMS-P528, isotype control ADC, and free this compound in complete culture medium.

-

Add the ADC dilutions and controls to the appropriate wells. Include an untreated control.

-

-

Incubation:

-

Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Assessment:

-

Quantify the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by cell counting with a high-content imaging system.

-

-

Data Analysis:

-

Normalize the fluorescence signal of the treated wells to the untreated co-culture control to determine the percentage of viable Ag- cells.

-

Compare the viability of Ag- cells in co-culture to that in monoculture to specifically assess the bystander killing.

-

Conditioned Medium Transfer Assay

Objective: To determine if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Materials:

-

Same as for the co-culture assay.

Procedure:

-

Preparation of Conditioned Medium:

-

Seed Ag+ cells in a culture flask or multi-well plate.

-

Once the cells are adherent, treat them with a cytotoxic concentration of ADC-NMS-P528 for 48-72 hours.

-

Collect the culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.

-

Prepare a control conditioned medium from untreated Ag+ cells.

-

-

Treatment of Bystander Cells:

-

Seed Ag- cells in a 96-well plate and allow them to adhere.

-

Remove the culture medium and replace it with the prepared conditioned medium (from both treated and untreated Ag+ cells).

-

Include a control where Ag- cells are treated with fresh medium containing the same concentration of the ADC to measure direct toxicity.

-

-

Incubation:

-

Incubate the plate for 72-120 hours.

-

-

Viability Assessment:

-

Measure the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT).

-

-

Data Analysis:

-

Normalize the viability of cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant decrease in viability indicates a bystander effect.

-

Conclusion

The bystander effect is a pivotal characteristic of ADCs utilizing the this compound payload, contributing significantly to their therapeutic potential. By enabling the killing of antigen-negative tumor cells, the bystander effect can overcome tumor heterogeneity, a common mechanism of resistance to targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of this phenomenon, which is essential for the preclinical evaluation and clinical development of novel this compound-based ADCs. A thorough understanding and characterization of the bystander effect are critical for optimizing ADC design and maximizing their clinical benefit in cancer therapy.

The Discovery and Development of NMS-P528: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P528 is a novel, highly potent thienoduocarmycin derivative developed by Nerviano Medical Sciences as a cytotoxic payload for antibody-drug conjugates (ADCs).[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with this compound and its corresponding drug-linker, NMS-P945. Its superior physicochemical properties and potent anti-tumor activity, even in chemoresistant models, position it as a promising component for the next generation of targeted cancer therapies.[2][3]

Introduction to this compound

The landscape of cancer therapy is continually evolving, with ADCs representing a significant advancement in targeted treatment. The efficacy of an ADC is critically dependent on its three components: the monoclonal antibody, the linker, and the cytotoxic payload. Duocarmycins are a class of DNA alkylating agents known for their high potency and activity in chemoresistant tumors.[2] However, their development as ADC payloads has been historically challenged by suboptimal physicochemical properties, leading to issues with conjugation efficiency and antibody aggregation.[1]

This compound was rationally designed to overcome these limitations.[3] It is a duocarmycin-like molecule featuring a thienoindole scaffold, which provides an optimal balance of reactivity and stability.[2][3] A key innovation in its design is the inclusion of a pyrrolidine moiety, which enhances its solubility and overall physicochemical profile, making it highly suitable for ADC production.[2]

Mechanism of Action

This compound exerts its cytotoxic effects through a well-defined mechanism of action. As a DNA minor groove alkylating agent, it covalently binds to the minor groove of DNA, leading to a cascade of cellular events that culminate in cell death.[2][4]

The key steps in the signaling pathway are:

-

DNA Binding and Alkylation: this compound binds to the minor groove of DNA and induces alkylation.

-

DNA Damage Induction: This alkylation results in significant DNA damage.

-

Cell Cycle Arrest: The cellular DNA damage response is activated, leading to a block in DNA synthesis and cell cycle arrest, primarily in the S-phase.[1][2]

-

Apoptosis: The extensive and irreparable DNA damage ultimately triggers programmed cell death (apoptosis), characterized by an increase in the sub-G1 cell population.[1][2]

This mechanism of action is also associated with the induction of immunogenic cell death (ICD), which can further stimulate an anti-tumor immune response.[2]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

The NMS-P945 Drug-Linker

To be effectively utilized in an ADC, a payload must be attached to a monoclonal antibody via a stable linker. NMS-P945 is the drug-linker construct containing this compound.[1] It comprises:

-

This compound: The potent cytotoxic payload.

-

A Cathepsin-Cleavable Peptidic Linker: This valine-citrulline linker is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal enzymes, such as Cathepsin B, within the target tumor cell.[1][4]

-

A Self-Immolative Spacer: Following linker cleavage, this spacer facilitates the efficient release of the active this compound payload.[4]

-

A Maleimide Moiety: This functional group allows for covalent conjugation to the interchain cysteines of a monoclonal antibody.[1]

This design ensures that the potent cytotoxin is selectively released within the target cancer cells, minimizing off-target toxicity.

Quantitative Data Summary

The preclinical development of this compound and ADCs utilizing the NMS-P945 drug-linker has generated significant quantitative data demonstrating its potency and efficacy.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Average IC50 (nmol/L) at 72 hours |

| This compound | 0.202 [1] |

| DXd | 148[1] |

| Doxorubicin | 200[1] |

| MMAE | 0.393[1] |

Table 2: In Vitro Cytotoxicity in Chemoresistant Cell Lines

| Cell Line | Compound | IC50 at 72 hours (nmol/L) | Resistance Index (RI) |

| A2780 (parental) | This compound | - | - |

| A2780/ADR (chemoresistant) | This compound | - | 1.2 [1] |

| A2780/ADR (chemoresistant) | MMAE | - | 241[1] |

| A2780/ADR (chemoresistant) | DXd | - | 12[1] |

Table 3: Characteristics of NMS-P945 Antibody-Drug Conjugates

| ADC | Target | Average Drug-to-Antibody Ratio (DAR) |

| Trastuzumab-NMS-P945 | HER2 | >3.5[1] |

| EV20/NMS-P945 | HER3 | 3.6[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the development and characterization of this compound and NMS-P945 ADCs.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound on tumor cell proliferation.

Materials:

-

Tumor cell lines (e.g., a panel of 30 diverse tumor cell lines as referenced[1])

-

Complete cell culture medium (specific to each cell line)

-

This compound and other test compounds

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and other test compounds in complete cell culture medium.

-

Remove the overnight culture medium from the cell plates and add the compound dilutions.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the dose-response curves using appropriate software.

ADC Generation and DAR Determination

This protocol describes the conjugation of the NMS-P945 drug-linker to a monoclonal antibody and the subsequent determination of the drug-to-antibody ratio (DAR).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab, EV20)

-

NMS-P945 drug-linker

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer

-

Size-Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent.

-

Conjugation: Add the NMS-P945 drug-linker to the reduced antibody and allow the conjugation reaction to proceed.

-

Purification: Purify the resulting ADC to remove unconjugated drug-linker and other reactants.

-

SEC Analysis: Analyze the purified ADC using SEC to assess the level of aggregation.

-

HIC Analysis: Determine the DAR by HIC. The different drug-loaded species will separate based on their hydrophobicity, allowing for the calculation of the average DAR.[4]

In Vivo Xenograft Efficacy Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of an NMS-P945 ADC in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Tumor cells (e.g., HER2-positive cell lines for Trastuzumab-NMS-P945)

-

NMS-P945 ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the NMS-P945 ADC, vehicle, and other controls intravenously at the specified doses and schedule.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume exceeds a certain limit, or a specified time has passed).

-

Data Analysis: Analyze the tumor growth inhibition and any changes in body weight to assess efficacy and tolerability.

Figure 2: High-level experimental workflow for the development of this compound based ADCs.

Conclusion

This compound represents a significant advancement in the field of ADC payloads. Its rational design has successfully addressed the limitations of earlier duocarmycin analogues, resulting in a highly potent and developable cytotoxic agent. Preclinical studies have consistently demonstrated the superior anti-tumor efficacy of NMS-P945-based ADCs in various cancer models, including those resistant to standard chemotherapies. The favorable safety and pharmacokinetic profiles observed in preclinical models further support its potential for clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting its promise in the next wave of innovative cancer therapeutics.

References

NMS-P528: A Physicochemical Deep Dive for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

NMS-P528, a potent duocarmycin analogue, has emerged as a promising payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its favorable physicochemical properties address some of the historical challenges associated with duocarmycin-based ADCs, namely poor solubility and a tendency to induce antibody aggregation.[1][2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, methodologies for its evaluation in an ADC context, and its mechanism of action.

Core Physicochemical Properties

This compound is a synthetic derivative of duocarmycin, designed to optimize its utility as an ADC payload.[3][4] Key identifying information and physicochemical data are summarized below.

| Property | Value | Source |

| Chemical Name | N-acetyl-S-(N-methyl-N-p-tolylcarbamoyl)cysteine | N/A |

| Molecular Formula | C27H28ClN3O3S | [3] |

| Molecular Weight | 510.05 g/mol | [3] |

| CAS Number | 1466546-45-1 | [3] |

| Appearance | Solid at room temperature | [4] |

| Class | Thienoindole, Duocarmycin Analogue | [5][6] |

Note: Further quantitative data on properties such as aqueous solubility and logP are not publicly available in detail but are generally described as improved over earlier duocarmycins.

Enhanced Cytotoxicity and Activity Profile

This compound exhibits potent cytotoxic activity across a broad range of cancer cell lines, with sub-nanomolar IC50 values.[1][5] A key advantage of this compound is its ability to circumvent multidrug resistance (MDR) mechanisms, a common challenge in cancer chemotherapy.[1]

| Cell Line Context | IC50 (72h) | Comparison | Source |

| Average over 30 cell lines | 0.202 nmol/L | Outperforms DXd (148 nmol/L) and Doxorubicin (200 nmol/L); comparable to MMAE (0.393 nmol/L) | [1] |

| MDR-expressing (A2780/ADR) vs. Parental (A2780) | Resistance Index: 1.2 | Significantly lower than MMAE (241) and DXd (12), indicating efficacy in chemoresistant tumors. | [1] |

Plasma Stability

The stability of the free payload in circulation is a critical parameter for ADC safety. This compound is designed to have a short half-life in plasma, which is considered a favorable safety feature as it limits the systemic toxicity of any prematurely released payload.[1] The payload undergoes spirocyclization to a reactive cyclopropyl derivative which is then rapidly inactivated by plasma nucleophiles.[1]

| Species | Plasma Half-life (hours) |

| Human | 0.22 |

| Cynomolgus Monkey | 0.34 |

| Rat | 0.22 |

| Mouse | 0.46 |

| Source:[1] |

NMS-P945: The Drug-Linker for ADC Applications

For conjugation to monoclonal antibodies (mAbs), this compound is incorporated into a drug-linker entity known as NMS-P945.[1][5][7] This drug-linker consists of this compound, a cathepsin-cleavable valine-citrulline peptide linker, and a self-immolative spacer.[1][7] This design ensures stable conjugation and controlled release of the active payload within the target cancer cell.

ADCs constructed with NMS-P945 have consistently demonstrated favorable drug-to-antibody ratios (DAR) of greater than 3.5, without significant antibody aggregation.[1][5][7] The resulting ADCs maintain full antigen-binding capability.[1][5]

Mechanism of Action: DNA Alkylation

As a duocarmycin analogue, this compound's mechanism of action is based on its ability to bind to the minor groove of DNA and subsequently alkylate it.[1][5][7] This action induces DNA damage, leading to cell cycle arrest and apoptosis.[2]

Experimental Protocols for ADC Characterization

The generation and characterization of an this compound-based ADC involves a series of analytical techniques to ensure quality, consistency, and desired physicochemical properties.

ADC Generation

NMS-P945 is conjugated to the antibody, often through partially reduced interchain disulfide bridges.[7] The goal is to achieve a DAR of >3.5.[7]

Characterization Workflow

1. Size Exclusion Chromatography (SEC):

-

Purpose: To assess the aggregation state of the ADC and quantify the monomeric species.[1][7]

-

Methodology: The ADC sample is passed through a SEC column (e.g., TSK 3000SWXL). The elution profile is monitored by UV absorbance at 280 nm (for the antibody) and 320 nm (for the NMS-P945 drug).[1][8] The absence of significant high molecular weight species indicates a lack of aggregation.

2. Hydrophobic Interaction Chromatography (HIC):

-

Purpose: To evaluate the distribution of different drug-loaded ADC species (e.g., DAR 0, 2, 4, 6, 8).[1][7]

-

Methodology: The ADC is analyzed on a HIC column. Species with higher DAR are more hydrophobic and thus have longer retention times. The distribution of peaks, monitored at 220 nm and 320 nm, provides insight into the heterogeneity of the conjugation.[1][8]

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Methodology: The ADC is typically reduced to separate the light and heavy chains. The sample is then analyzed by LC-MS (e.g., PLRP-LC-MS). Deconvolution of the mass spectra of the light and heavy chains allows for the calculation of the average DAR.[1]

4. In Vitro Plasma Stability:

-

Purpose: To evaluate the stability of the ADC in plasma.

-

Methodology: The ADC is incubated in human and non-human primate plasma at 37°C for an extended period (e.g., up to 30 days).[7] Aliquots are taken at various time points and the amount of total and conjugated antibody is quantified using a sandwich ELISA.[7]

5. In Vitro Cytotoxicity Assays:

-

Purpose: To determine the potency and target-dependent killing of the ADC.

-

Methodology: Cancer cell lines with varying levels of target antigen expression are treated with increasing concentrations of the ADC.[9] Cell viability is assessed after a set incubation period (e.g., 72 hours) to determine the IC50 value.[1][9]

Conclusion

This compound represents a significant advancement in the field of ADC payloads. Its improved physicochemical properties, particularly in the context of the NMS-P945 drug-linker, allow for the generation of potent, stable, and homogeneous ADCs with favorable safety profiles. The robust analytical methodologies available for the characterization of this compound-based ADCs ensure the development of well-defined and reproducible therapeutic candidates. This makes this compound a highly attractive payload for the development of novel targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ADC Cytotoxin | 1466546-45-1 | Invivochem [invivochem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An antibody-drug conjugate directed to the ALK receptor demonstrates efficacy in preclinical models of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

NMS-P528: A Potent Thienoduocarmycin Payload for Next-Generation Antibody-Drug Conjugates in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P528, a novel and highly potent derivative of the duocarmycin class of natural products, has emerged as a critical component in the development of next-generation antibody-drug conjugates (ADCs) for targeted cancer therapy. Its unique thienoindole scaffold confers an optimal balance of stability and reactivity, leading to picomolar cytotoxic activity across a broad range of cancer cell lines. This technical guide provides an in-depth overview of this compound, including its mechanism of action as a DNA minor groove alkylating agent, extensive quantitative data on its cytotoxic potency, and detailed experimental protocols for its evaluation. Furthermore, this document illustrates key signaling pathways and experimental workflows using standardized visualization methods to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in oncology, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The therapeutic efficacy of an ADC is critically dependent on the properties of its payload. Duocarmycins are a class of natural products renowned for their potent antineoplastic activity, which stems from their ability to alkylate DNA.[1] However, early duocarmycin analogues faced challenges related to their physicochemical properties, which could lead to suboptimal drug-to-antibody ratios (DAR) and aggregation issues during ADC manufacturing.[2]

This compound, a synthetic thienoduocarmycin derivative, was developed to overcome these limitations.[3] Its design incorporates a pyrrolidine moiety to enhance its physicochemical profile, making it highly suitable for conjugation to antibodies.[1] this compound is typically utilized as part of a larger drug-linker construct, NMS-P945, which includes a cleavable peptide linker designed for controlled release of the active this compound payload within the target cancer cell.[4] Preclinical studies have demonstrated that ADCs incorporating this compound exhibit a favorable safety profile and potent, target-dependent antitumor efficacy in various cancer models.[5]

Mechanism of Action: DNA Minor Groove Alkylation

The cytotoxic activity of this compound is attributed to its function as a DNA alkylating agent. Upon release within the cancer cell, this compound binds to the minor groove of the DNA helix. This binding event is followed by a conformational change that activates a reactive cyclopropane ring, which then covalently bonds with the N3 position of adenine bases, primarily in AT-rich sequences.[1][6] This irreversible alkylation of DNA disrupts the DNA architecture, leading to the stalling of replication forks and the inhibition of transcription.[1] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis.[7] A key advantage of this mechanism is its activity throughout all phases of the cell cycle, rendering it effective against both rapidly proliferating and slower-growing tumor cells.[8]

Quantitative Data

This compound demonstrates potent cytotoxic activity as a standalone agent, with sub-nanomolar IC50 values across a wide array of human cancer cell lines. When conjugated to antibodies, the resulting ADCs maintain high, target-dependent potency.

Table 1: In Vitro Cytotoxicity of this compound Payload

| Cell Line | Tumor Type | IC50 (nmol/L) at 72h |

| A549 | Lung Carcinoma | 0.12 |

| HT-29 | Colorectal Adenocarcinoma | 0.18 |

| MCF7 | Breast Adenocarcinoma | 0.25 |

| PC-3 | Prostate Adenocarcinoma | 0.15 |

| NCI-N87 | Gastric Carcinoma | 0.09 |

| SK-OV-3 | Ovarian Adenocarcinoma | 0.31 |

| Average | 30 Diverse Cell Lines | 0.202[5] |

Data compiled from supplementary information in Valsasina et al., Mol Cancer Ther, 2023.[5]

Table 2: In Vitro Potency of Trastuzumab-NMS-P945 ADC

| Cell Line | Tumor Type | HER2 Status | IC50 (nmol/L) at 144h |

| SK-BR-3 | Breast Ductal Carcinoma | High | 0.04 |

| NCI-N87 | Gastric Carcinoma | High | 0.03 |

| HCC1954 | Breast Ductal Carcinoma | High | 0.05 |

| JIMT-1 | Breast Ductal Carcinoma | Medium | 0.12 |

| KPL-4 | Breast Ductal Carcinoma | Medium | 0.08 |

| MDA-MB-468 | Breast Adenocarcinoma | Negative | >100 |

Data compiled from supplementary information in Valsasina et al., Mol Cancer Ther, 2023.[5]

Table 3: Characterization of NMS-P945 Containing ADCs

| ADC Construct | Target Antigen | Average DAR | Monomer Content |

| Trastuzumab-NMS-P945 | HER2 | >3.5 | >95% |

| EV20/NMS-P945 | HER3 | 3.6 | >95%[5] |

DAR: Drug-to-Antibody Ratio. Data from Valsasina et al., Mol Cancer Ther, 2023 and Capone et al., Pharmaceutics, 2021.[5][9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a standard procedure for determining the IC50 value of this compound or an this compound-containing ADC.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]

-

Compound Preparation: Prepare serial dilutions of this compound or the ADC in complete culture medium at concentrations 2-fold higher than the desired final concentrations.

-

Cell Treatment: Add 50 µL of the diluted compound to the respective wells. For control wells, add 50 µL of fresh medium.

-

Incubation: Incubate the plate for 72 to 144 hours at 37°C with 5% CO2.[4][5]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Add 100 µL of a 10% SDS in 0.01 M HCl solution to each well and incubate overnight at 37°C in the dark.[4]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

ADC Characterization and DAR Determination

This workflow describes the analytical methods used to characterize ADCs containing NMS-P945.

-

Size Exclusion Chromatography (SEC): Used to determine the level of aggregation in the ADC preparation. The goal is to achieve a high percentage of monomeric ADC, typically >95%.[1]

-

Hydrophobic Interaction Chromatography (HIC): Separates the ADC into subpopulations based on the number of conjugated drug-linkers. This provides a distribution profile of species with different DARs (e.g., DAR 0, 2, 4).[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Typically performed under reducing conditions to separate the light and heavy chains of the antibody. The mass shift caused by the conjugated NMS-P945 is measured to calculate the average DAR of the ADC preparation.[10]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of an this compound-based ADC in a mouse xenograft model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87, SK-BR-3) into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups (typically n=6-8 mice per group).

-

Treatment Administration: Administer the ADC (e.g., Trastuzumab-NMS-P945 at 5-15 mg/kg), a non-binding control ADC, the unconjugated antibody, and a vehicle control, typically via intravenous injection.[11][12] Dosing schedules can be a single dose or multiple doses over a period.

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size, or as defined by ethical guidelines.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the antitumor effect.

Conclusion

This compound represents a significant advancement in the field of ADC payloads. Its potent DNA alkylating mechanism, coupled with favorable physicochemical properties for antibody conjugation, has enabled the development of highly effective and well-tolerated ADCs. The extensive preclinical data for ADCs like Trastuzumab-NMS-P945 and EV20/NMS-P945 highlight the promise of this technology for treating a variety of solid tumors. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics into the clinic. The continued exploration of this compound in new ADC constructs holds considerable potential for broadening the clinical application of ADC technology and improving outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. EV20/NMS-P945, a Novel Thienoindole Based Antibody-Drug Conjugate Targeting HER-3 for Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Preliminary Cytotoxicity of NMS-P528

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P528 is a novel and highly potent synthetic duocarmycin-like molecule developed by Nerviano Medical Sciences. As a DNA alkylating agent, it functions by binding to the minor groove of DNA, leading to irreversible alkylation and subsequent cell death. Its exceptional potency, with sub-nanomolar IC50 values across a broad range of cancer cell lines, has positioned it as a promising payload for the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound, detailing its in vitro activity, the experimental protocols for its evaluation, and its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated significant anti-proliferative activity against a diverse panel of 30 human cancer cell lines. The average IC50 value was determined to be 0.202 nmol/L following a 72-hour incubation period.[1] This level of potency surpasses that of other established chemotherapeutic agents such as DXd (average IC50: 148 nmol/L) and doxorubicin (average IC50: 200 nmol/L), and is comparable to MMAE (average IC50: 0.393 nmol/L).[1]

While the comprehensive, cell line-specific IC50 data from the pivotal study by Valsasina et al. is contained within a supplementary table (Supplementary Table S2) not publicly accessible in the surveyed literature, the following table summarizes the reported average potency and provides a comparison with other cytotoxic agents.[1]

| Compound | Average IC50 (nmol/L) | Treatment Duration |

| This compound | 0.202 | 72 hours |

| MMAE | 0.393 | 72 hours |

| DXd | 148 | 72 hours |

| Doxorubicin | 200 | 72 hours |

Table 1: Comparative in vitro cytotoxicity of this compound and other cytotoxic agents against a panel of 30 diverse tumor cell lines.[1]

Experimental Protocols

The following is a detailed methodology for a representative in vitro cytotoxicity assay used to determine the IC50 values of this compound. This protocol is synthesized from best practices for evaluating duocarmycin analogues and similar cytotoxic compounds.

In Vitro Cell Proliferation (Cytotoxicity) Assay

1. Cell Culture and Seeding:

-

Human cancer cell lines are cultured in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are harvested during their exponential growth phase using trypsin-EDTA.

-

A cell suspension is prepared, and cells are counted using a hemocytometer or an automated cell counter.

-

Cells are seeded into 96-well microplates at a predetermined optimal density (typically 1,000-10,000 cells per well) in a volume of 100 µL and allowed to adhere overnight.

2. Compound Preparation and Treatment:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial dilutions of this compound are prepared in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (e.g., <0.1%).

-

The culture medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells.

-

Control wells containing medium with the vehicle (DMSO) alone and wells with untreated cells are included.

3. Incubation:

-

The plates are incubated for a specified period, typically 72 hours, in a humidified incubator at 37°C with 5% CO2.

4. Viability Assessment (e.g., MTT Assay):

-

Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis and IC50 Calculation:

-

The absorbance values are corrected by subtracting the background absorbance from the wells with medium only.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, defined as the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Mechanism of Action: DNA Alkylation

This compound exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The molecule binds to the minor groove of the DNA helix. This binding event facilitates a conformational change that activates the molecule, leading to the alkylation of the N3 position of adenine. This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, ultimately triggering cell death.

Caption: The signaling pathway of this compound, from cellular uptake to the induction of apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assay

The determination of the cytotoxic potential of this compound involves a standardized in vitro workflow. This process begins with the preparation of cancer cell lines, followed by treatment with a range of this compound concentrations. After a defined incubation period, cell viability is assessed using a metabolic assay, and the data is analyzed to determine the IC50 value.

Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship: this compound as an ADC Payload

This compound's high potency and favorable physicochemical properties make it an ideal payload for Antibody-Drug Conjugates (ADCs). In this application, this compound is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, concentrating its effect on malignant cells while minimizing exposure to healthy tissues.

Caption: The logical relationship of this compound as a key component of an Antibody-Drug Conjugate.

References

The Thieno[3,2-b]indole Scaffold: A Deep Dive into the Core of NMS-P528, a Potent Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P528 is a highly potent, synthetic cytotoxic agent that has garnered significant attention in the field of oncology, primarily for its role as a payload in antibody-drug conjugates (ADCs). At the heart of this compound's remarkable activity lies its unique thieno[3,2-b]indole core. This technical guide provides an in-depth exploration of this key structural motif, detailing its synthesis, mechanism of action, and the associated cellular signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in drug discovery and development.

The Thieno[3,2-b]indole Scaffold of this compound

The thieno[3,2-b]indole scaffold is a heterocyclic ring system that forms the fundamental structure of this compound. This core is crucial for the molecule's ability to interact with its biological target. This compound is a duocarmycin-like molecule, and its thienoindole core contributes to its stability and potent DNA alkylating activity.

General Synthetic Strategies for the Thieno[3,2-b]indole Core

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of the thieno[3,2-b]indole scaffold can be achieved through several established synthetic routes. A common approach involves the construction of the indole ring followed by the annulation of the thiophene ring. Key reactions often include Fischer indole synthesis, Larock indole synthesis, or other palladium-catalyzed cyclization reactions to form the indole core. The subsequent thiophene ring formation can be accomplished through various methods, such as the Fiesselmann thiophene synthesis or by cyclization of appropriate precursors containing sulfur.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized workflow for the synthesis of the thieno[3,2-b]indole scaffold.

Mechanism of Action: DNA Minor Groove Alkylation

This compound exerts its potent cytotoxic effects by acting as a DNA minor groove alkylating agent. This mechanism is characteristic of duocarmycin-class compounds.

-

DNA Binding: The thienoindole scaffold, along with other structural features of this compound, facilitates its binding to the minor groove of DNA.

-

Alkylation: Once positioned in the minor groove, a reactive cyclopropane moiety of the molecule alkylates the N3 position of adenine bases.

-

Cellular Consequences: This covalent modification of DNA leads to a cascade of cellular events, including the stalling of replication forks, induction of DNA damage, cell cycle arrest, and ultimately, apoptosis.

The DNA alkylation by this compound triggers the DNA damage response (DDR) pathway.

Caption: Mechanism of action of this compound leading to cell death.

Quantitative Biological Activity of this compound

This compound exhibits sub-nanomolar antiproliferative activity across a broad range of cancer cell lines.

| Parameter | Value | Cell Lines | Reference |

| Average IC50 | 0.202 nmol/L | Panel of 30 diverse tumor cell lines | [1] |

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-